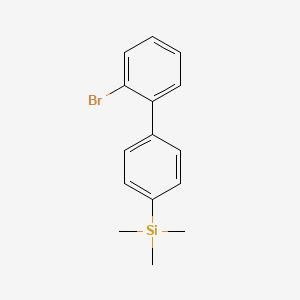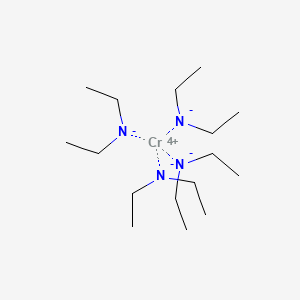![molecular formula H8K2O10Sb2 B13789890 Dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate](/img/structure/B13789890.png)
Dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a hydrated form of potassium antimonate and is known for its unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate typically involves the reaction of antimony pentoxide (Sb2O5) with potassium hydroxide (KOH) in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
Sb2O5+6KOH+3H2O→2K2[Sb(OH)6]⋅3H2O
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in reactors where the temperature, pressure, and concentration of reactants are carefully monitored. The product is then purified through crystallization and filtration processes to obtain the trihydrate form .
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of antimony.
Reduction: It can be reduced to lower oxidation states of antimony.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various ligands for substitution reactions. These reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides of antimony, while reduction may produce lower oxides or elemental antimony.
Wissenschaftliche Forschungsanwendungen
Dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate has several scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the determination of various ions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate involves its interaction with molecular targets and pathways in biological systems. It can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium hydrogen phosphate (K2HPO4): Used as a buffering agent and in fertilizers.
Sodium antimonate (NaSbO3): Similar in structure and used in similar applications.
Uniqueness
Dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate is unique due to its specific chemical structure and hydration state, which confer distinct properties and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
H8K2O10Sb2 |
|---|---|
Molekulargewicht |
489.77 g/mol |
IUPAC-Name |
dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate |
InChI |
InChI=1S/2K.5H2O.5O.2Sb/h;;5*1H2;;;;;;;/q2*+1;;;;;;;;;2*-1;2*+1/p-2 |
InChI-Schlüssel |
GREQPOPDKKWQHP-UHFFFAOYSA-L |
Kanonische SMILES |
O.O.O.O[Sb](=O)([O-])O[Sb](=O)(O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


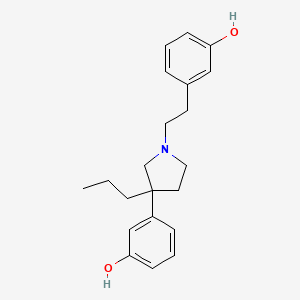

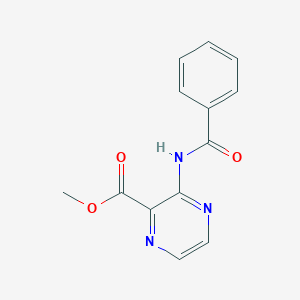
![8-Azatetracyclo[4.3.0.0~2,5~.0~7,9~]nonane](/img/structure/B13789835.png)
![2-[2-(2,4-Dichlorophenyl)-1-methylethyl]-1,1-dimethyl-hydrazine](/img/structure/B13789843.png)
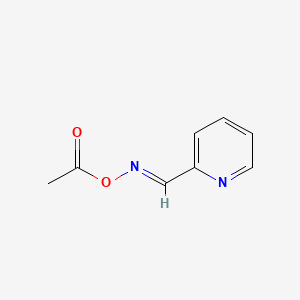
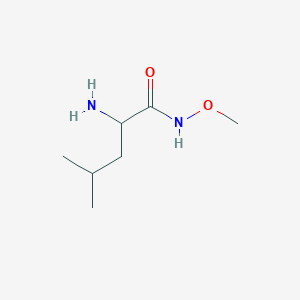

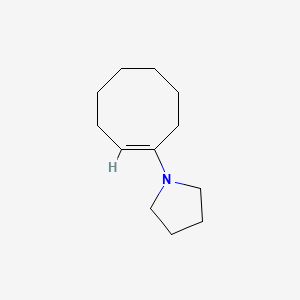
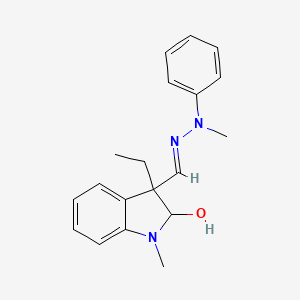

![2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI)](/img/structure/B13789908.png)
